2-Fluoro-N-methoxy-N,5-dimethylnicotinamide is a chemical compound with the molecular formula and a molecular weight of 198.2 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is classified as a derivative of nicotinamide, featuring a fluorine atom at the 2-position and methoxy and dimethyl substitutions on the nitrogen atom.
The compound can be synthesized from 2-fluoronicotinic acid through amidation reactions, utilizing various reagents and conditions to achieve desired yields and purities. Its synthesis and properties have been documented in several scientific literature sources, including chemical databases and research articles.
2-Fluoro-N-methoxy-N,5-dimethylnicotinamide falls under the category of organic compounds, specifically within the nicotinamide derivatives. It is also related to fluorinated compounds, which often exhibit unique biological activities due to the presence of fluorine.
The synthesis of 2-fluoro-N-methoxy-N,5-dimethylnicotinamide typically involves the following steps:
The structural representation of 2-fluoro-N-methoxy-N,5-dimethylnicotinamide can be described using its SMILES notation: CC1=CC(=C(N=C1)F)C(=O)NC.
These structural characteristics suggest that the compound features a pyridine ring with various substituents that influence its chemical behavior and biological activity.
2-Fluoro-N-methoxy-N,5-dimethylnicotinamide can participate in several types of chemical reactions:
Relevant data on these properties aids in understanding how this compound behaves in various environments and applications .
2-Fluoro-N-methoxy-N,5-dimethylnicotinamide has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1